3-iodo-1-pentyl-1h-pyrazole
Description
Structure
3D Structure
Properties
IUPAC Name |
3-iodo-1-pentylpyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13IN2/c1-2-3-4-6-11-7-5-8(9)10-11/h5,7H,2-4,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEGVEZPAVZHBND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C=CC(=N1)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13IN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Derivatization Pathways of 3 Iodo 1 Pentyl 1h Pyrazole and Its Analogues
Transition Metal-Catalyzed Cross-Coupling Reactions at the Iodine Position
The carbon-iodine bond in 3-iodo-1-pentyl-1H-pyrazole is susceptible to oxidative addition by transition metal catalysts, particularly palladium complexes. This reactivity is the foundation for numerous cross-coupling reactions that allow for the formation of new carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds at the C3 position of the pyrazole (B372694) ring. These reactions are powerful tools for the structural modification of the pyrazole core.
Suzuki-Miyaura Coupling Reactions for C-C Bond Formation
The Suzuki-Miyaura coupling is a widely employed method for forming C-C bonds by reacting an organohalide with an organoboron compound in the presence of a palladium catalyst and a base. For this compound and its analogues, this reaction provides an efficient route to 3-aryl- or 3-vinyl-substituted pyrazoles. The reaction typically proceeds under mild conditions with good to excellent yields, demonstrating a broad substrate scope. The choice of palladium precursor, ligand, and base can be crucial for optimizing the reaction efficiency. For instance, the use of palladium precatalysts can facilitate the reaction of variously substituted pyrazole halides under mild conditions.
Table 1: Examples of Suzuki-Miyaura Coupling Reactions with Iodopyrazole Analogues
| Aryl Halide | Boronic Acid | Catalyst System | Product | Yield (%) |
| 3-Chloroindazole | 3-Fluorophenylboronic acid | P2 (precatalyst), K₃PO₄ | 3-(3-Fluorophenyl)indazole | Not specified |
| 3-Chloroindazole | Phenylboronic acid | Pd source, SPhos/XPhos | 3-Phenylindazole | High |
Data sourced from studies on analogous heterocyclic systems.
Sonogashira Coupling Reactions for Alkyne Introduction
The Sonogashira coupling reaction is a powerful method for the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. This reaction is particularly useful for introducing alkyne moieties onto the pyrazole ring at the 3-position. The resulting 3-alkynylpyrazoles are valuable intermediates for the synthesis of more complex heterocyclic systems. The reaction is typically carried out under mild conditions and tolerates a wide range of functional groups. For N-H containing pyrazoles, protection of the nitrogen is often necessary to prevent side reactions, as pyrazoles themselves can act as ligands for transition metals.
Table 2: Sonogashira Coupling of N-Protected 3-Iodo-1H-pyrazole Derivatives with Phenylacetylene
| Starting Iodopyrazole Derivative | Product | Yield (%) |
| 1-(1-Ethoxyethyl)-3-iodo-1H-pyrazole | 1-(1-Ethoxyethyl)-3-(phenylethynyl)-1H-pyrazole | High |
| tert-Butyl 3-iodo-1H-pyrazole-1-carboxylate | tert-Butyl 3-(phenylethynyl)-1H-pyrazole-1-carboxylate | High |
Other Palladium-Catalyzed C-X Bond Forming Reactions (e.g., Heck, Buchwald-Hartwig)
Beyond C-C bond formation, the iodine at the 3-position of the pyrazole ring can participate in other palladium-catalyzed cross-coupling reactions to form bonds with heteroatoms.
The Heck reaction , which couples aryl or vinyl halides with alkenes, can be utilized to introduce alkenyl substituents at the C3 position.
The Buchwald-Hartwig amination is a versatile method for forming C-N bonds between aryl halides and amines. This reaction provides a direct route to 3-aminopyrazole (B16455) derivatives, which are important pharmacophores. The success of these reactions often depends on the careful selection of the palladium catalyst, ligand, and reaction conditions. For instance, bulky, monodentate phosphine (B1218219) ligands are often effective in promoting these transformations.
Similarly, palladium-catalyzed C-O bond formation can be used to synthesize 3-aryloxy or 3-alkoxypyrazoles from the corresponding phenols or alcohols.
Nucleophilic Substitution and Displacement Reactions
While direct nucleophilic aromatic substitution on electron-rich aromatic systems like pyrazole is generally difficult, the reactivity can be enhanced by the presence of activating groups or through specific reaction pathways. In the context of this compound, direct displacement of the iodide by a nucleophile is not a commonly reported pathway under standard conditions. However, under copper catalysis, related halo-pyrazoles have been shown to undergo nucleophilic substitution with various nucleophiles. For example, the direct 4-alkoxylation of 4-iodo-1H-pyrazoles with alcohols has been achieved using a CuI-catalyzed coupling protocol.
Directed Metalation and Subsequent Electrophilic Trapping Reactions
Directed metalation is a powerful strategy for the functionalization of specific positions on an aromatic ring. This involves the use of a directing group to guide a strong base, typically an organolithium reagent, to deprotonate an adjacent position, creating a reactive organometallic intermediate that can then be trapped by an electrophile.
Formation and Reactivity of Grignard Reagents and Organolithium Intermediates
The formation of a Grignard reagent from this compound via reaction with magnesium is a potential pathway to a nucleophilic pyrazole species. However, studies on analogous N-protected 3-iodopyrazoles have shown that they can be unreactive towards the formation of Grignard reagents under conditions where the corresponding 4-iodo isomers react readily.
Alternatively, halogen-metal exchange using organolithium reagents like n-butyllithium can generate a 3-lithiated pyrazole intermediate. This highly reactive species can then be quenched with a variety of electrophiles to introduce a wide range of substituents at the 3-position. For example, trapping of in-situ generated lithium pyrazolides with elemental iodine is a method to introduce iodine at specific positions on the pyrazole ring. This approach highlights the utility of organolithium intermediates in the regioselective functionalization of pyrazoles.
Regioselective Functionalization via Metalation-Trapping Sequences
The functionalization of the pyrazole ring can be achieved with high regioselectivity by employing metalation-trapping strategies. This approach leverages the acidity of specific protons on the pyrazole ring, allowing for deprotonation with a strong base, followed by quenching the resulting organometallic intermediate with an electrophile.
For N-substituted pyrazoles, the proton at the C5 position is notably acidic. This allows for highly regioselective functionalization. In studies on analogous 1-aryl-3-CF3-1H-pyrazoles, treatment with n-butyllithium (n-BuLi) at low temperatures leads to exclusive deprotonation at the C5 position. The resulting lithium pyrazolide intermediate can then be "trapped" with an electrophile, such as elemental iodine, to yield the corresponding 5-iodo derivative exclusively. nih.gov This methodology provides a direct pathway to C5-functionalized pyrazoles, which contrasts with typical electrophilic substitution reactions that tend to occur at the C4 position. arkat-usa.org
The general sequence for this transformation is:
Deprotonation (Metalation): A strong base, typically an organolithium reagent like n-BuLi, selectively removes the most acidic proton from the pyrazole ring (C5-H).
Trapping: The resulting anionic pyrazole intermediate reacts with an electrophile (E+), leading to the formation of a new bond at the C5 position.
This strategy has been demonstrated to be effective for introducing various substituents. For instance, sequential metalation and functionalization of pyrazole 1-oxides have been achieved at the C5, C3, and C4 positions, showcasing the power of this method for creating polysubstituted pyrazoles. researchgate.net The choice of base, solvent, and temperature is critical for controlling the regioselectivity of the metalation step.
Table 1: Regioselective Lithiation and Trapping of 1-Aryl-3-CF3-pyrazoles This table illustrates the exclusive formation of 5-iodo derivatives via a metalation-trapping sequence, a reaction pathway analogous to that expected for this compound if a second functionalization were desired at the C5 position.
| Starting Material (Analogue) | Reagents | Product | Yield (%) | Reference |
| 1-Phenyl-3-(trifluoromethyl)-1H-pyrazole | 1. n-BuLi, THF, -78 °C; 2. I₂ | 5-Iodo-1-phenyl-3-(trifluoromethyl)-1H-pyrazole | 91% | nih.gov |
| 1-(4-Methoxyphenyl)-3-(trifluoromethyl)-1H-pyrazole | 1. n-BuLi, THF, -78 °C; 2. I₂ | 5-Iodo-1-(4-methoxyphenyl)-3-(trifluoromethyl)-1H-pyrazole | 88% | nih.gov |
| 1-(4-Chlorophenyl)-3-(trifluoromethyl)-1H-pyrazole | 1. n-BuLi, THF, -78 °C; 2. I₂ | 5-Iodo-1-(4-chlorophenyl)-3-(trifluoromethyl)-1H-pyrazole | 94% | nih.gov |
Functional Group Interconversions and Further Transformations
The C3-iodo substituent in this compound is a versatile precursor for a variety of functional group interconversions, most notably through palladium-catalyzed cross-coupling reactions. arkat-usa.orgsemanticscholar.org These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds at the C3 position, providing access to a diverse range of complex pyrazole derivatives.
A prominent example is the Sonogashira cross-coupling reaction, which couples terminal alkynes with aryl or vinyl halides. arkat-usa.orgsemanticscholar.orgresearchgate.net In the context of iodopyrazoles, this reaction has been successfully applied to synthesize 3-alkynyl-pyrazole derivatives. arkat-usa.orgresearchgate.net For the reaction to proceed efficiently, it is often necessary to protect the N-H group in parent 3-iodo-1H-pyrazoles to prevent interference with the transition metal catalyst. arkat-usa.orgresearchgate.net In this compound, the N1 position is already alkylated, thus negating the need for a separate protection step. The reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and a base.
Other important transformations include:
Suzuki-Miyaura Coupling: Reaction with boronic acids or their esters to form 3-aryl or 3-vinyl pyrazoles.
Heck Coupling: Reaction with alkenes to introduce vinyl groups at the C3 position.
Buchwald-Hartwig Amination: Reaction with amines to form 3-amino-pyrazole derivatives.
Iodine-Metal Exchange: The iodine atom can be exchanged with a metal (e.g., lithium or magnesium) using organometallic reagents. This generates a nucleophilic C3-pyrazole species that can react with various electrophiles. arkat-usa.orgresearchgate.net For example, reaction of a protected 3-iodo-1H-pyrazole with i-PrMgBr can facilitate an iodine-magnesium exchange, and the resulting Grignard reagent can be used for further synthesis. arkat-usa.org
Table 2: Sonogashira Cross-Coupling of N-Protected 3-Iodo-1H-pyrazole Derivatives This table showcases the conversion of the C-I bond into a C-C bond, a primary pathway for the derivatization of this compound.
| Iodopyrazole Substrate | Coupling Partner | Catalyst System | Product | Yield (%) | Reference |
| 1-(1-Ethoxyethyl)-3-iodo-1H-pyrazole | Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI, Et₃N | 1-(1-Ethoxyethyl)-3-(phenylethynyl)-1H-pyrazole | 98% | researchgate.net |
| 1-(1-Ethoxyethyl)-3-iodo-4-methyl-1H-pyrazole | Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI, Et₃N | 1-(1-Ethoxyethyl)-4-methyl-3-(phenylethynyl)-1H-pyrazole | 96% | researchgate.net |
| 1-(1-Ethoxyethyl)-3,4-diiodo-1H-pyrazole | Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI, Et₃N | 1-(1-Ethoxyethyl)-4-iodo-3-(phenylethynyl)-1H-pyrazole | 78% | researchgate.net |
Mechanistic Investigations of Key Derivatization Reactions
The mechanisms underpinning the derivatization of iodopyrazoles are rooted in fundamental organometallic principles.
Mechanism of Metalation-Trapping: The regioselectivity of the metalation-trapping sequence is a consequence of the kinetic acidity of the C5 proton in N-substituted pyrazoles. The strong base, n-BuLi, coordinates to the pyrazole, facilitating the abstraction of the most acidic proton. The resulting lithium pyrazolide is a stable intermediate where the lithium atom is coordinated to the pyrazole ring. nih.gov The subsequent reaction with an electrophile proceeds via a standard nucleophilic attack from the carbanionic C5 position.
Mechanism of Palladium-Catalyzed Cross-Coupling: The Sonogashira, Suzuki, and related cross-coupling reactions of this compound proceed via a well-established catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three main steps:
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of the iodopyrazole. This is typically the rate-determining step and results in a Pd(II) intermediate.
Transmetalation: The organic group from the coupling partner (e.g., the alkynyl group from a copper acetylide in the Sonogashira reaction or the aryl group from a boronic acid in the Suzuki reaction) is transferred to the palladium center, displacing the iodide. The concept of "trans-metal-trapping" suggests that stable co-complexes between the different metal species might form en route to the full ligand transfer. dntb.gov.ua
Reductive Elimination: The two organic ligands on the Pd(II) center couple and are eliminated from the palladium, forming the final product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.
Mechanistic studies on related heterocyclic systems confirm this general pathway. The efficiency and outcome of these reactions are highly dependent on factors such as the choice of catalyst, ligands, base, and solvent, all of which can influence the rates of the individual steps in the catalytic cycle.
Computational and Theoretical Investigations of N Alkyl Iodopyrazoles
Electronic Structure Analysis and Molecular Geometry Optimization via Quantum Chemical Methods
Quantum chemical methods are instrumental in elucidating the electronic structure and optimizing the molecular geometry of N-alkyl iodopyrazoles. Techniques such as Density Functional Theory (DFT) are employed to model the electronic and molecular structures of these compounds. Such studies on substituted pyrazoles reveal how different substituents influence their molecular and electronic characteristics. For instance, DFT calculations can be used to understand the distorted octahedral geometry of cyclometalated iridium(III) complexes bearing substituted phenylpyrazoles. nih.gov
The optimization of molecular geometries is a fundamental step in computational quantum chemistry, often relying on quasi-Newton-Raphson methods. aps.org These calculations aim to find the most stable arrangement of atoms in a molecule, which corresponds to the minimum energy on the potential energy surface. aps.orgarxiv.org The accuracy of these calculations is essential, as the geometry of a molecule dictates many of its physical and chemical properties. For complex molecules, low-cost computational procedures can be assessed for their performance in computing molecular geometries and thermochemical quantities. datapdf.com
Theoretical investigations into the electronic structure of pyrazole (B372694) derivatives provide insights into their photophysical properties. nih.gov For example, the electronic structure of iridium(III) complexes with substituted phenylpyrazoles has been theoretically investigated to understand their application in organic light-emitting diodes (OLEDs). nih.gov
Table 1: Key Aspects of Electronic Structure and Geometry Optimization
| Aspect | Description | Computational Methods |
| Electronic Structure | Distribution of electrons in atomic or molecular orbitals. | Density Functional Theory (DFT), Time-Dependent DFT (TDDFT) nih.gov |
| Molecular Geometry | The three-dimensional arrangement of atoms in a molecule. | Quasi-Newton-Raphson methods, Variational quantum algorithms aps.org |
| Geometry Optimization | A process to find the equilibrium geometry of a molecule. aps.org | Broyden–Fletcher–Goldfarb–Shanno (BFGS) algorithm aps.org |
Frontier Molecular Orbital (FMO) Theory Applications for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a cornerstone in predicting the reactivity of molecules like 3-iodo-1-pentyl-1h-pyrazole. wikipedia.orgtaylorandfrancis.com This theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy and spatial distribution of these orbitals are critical in determining how a molecule will interact with other reagents. taylorandfrancis.comresearchgate.net
The HOMO is associated with the molecule's ability to donate electrons, thus indicating its nucleophilicity or basicity. youtube.comresearchgate.net Conversely, the LUMO relates to the molecule's ability to accept electrons, reflecting its electrophilicity. youtube.comresearchgate.net The energy gap between the HOMO and LUMO is a significant indicator of a molecule's chemical reactivity; a smaller gap generally implies higher reactivity. researchgate.netresearchgate.net
FMO theory has been successfully applied to understand and predict the outcomes of various chemical reactions, including pericyclic reactions like cycloadditions and sigmatropic reactions. wikipedia.orgimperial.ac.uk For instance, in a Diels-Alder reaction, the interaction between the HOMO of the diene and the LUMO of the dienophile is analyzed to predict the reaction's feasibility and stereoselectivity. wikipedia.org While FMO theory is a powerful predictive tool, there are cases where reactivity is not well-described by considering only the HOMO and LUMO, necessitating more advanced models that consider the participation of other molecular orbitals. rsc.org
Table 2: FMO Theory Parameters and Their Significance
| Parameter | Description | Implication for Reactivity |
| HOMO Energy | Energy of the highest occupied molecular orbital. | Higher energy indicates a greater tendency to donate electrons (nucleophilicity). researchgate.net |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Lower energy indicates a greater tendency to accept electrons (electrophilicity). researchgate.net |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller gap suggests higher chemical reactivity. researchgate.netresearchgate.net |
Prediction of Regioselectivity and Stereoselectivity in Reactions
Computational chemistry offers powerful tools for predicting the regioselectivity and stereoselectivity of organic reactions involving N-alkyl iodopyrazoles. rsc.orgrsc.org Regioselectivity, the preference for bond-making or breaking at one position over all other possible positions, is a critical aspect of synthesis planning. rsc.org Computational models, including those based on machine learning, are increasingly used to predict these outcomes. rsc.orgnih.gov
The prediction of regioselectivity can be approached by analyzing the electronic properties of the reacting molecules. For instance, in the N-alkylation of unsymmetrical pyrazoles, the formation of a mixture of regioisomers is often observed, with the major product being sterically controlled. researchgate.net Theoretical studies can help to rationalize these experimental observations. For example, in the N-alkylation of N-benzoyl 5-(aminomethyl)tetrazole, DFT calculations of nucleophilicity and electrophilicity were used to explain the observed product ratios. mdpi.com
Stereoselectivity, the preferential formation of one stereoisomer over another, can also be predicted using computational methods. rsc.org FMO theory, for example, can explain the endo-selectivity observed in the Diels-Alder reaction between cyclopentadiene (B3395910) and maleic anhydride. wikipedia.org By examining the interactions between the frontier orbitals of the reactants, it is possible to determine which stereochemical pathway is energetically favored.
Table 3: Computational Approaches for Predicting Selectivity
| Selectivity Type | Description | Predictive Tools |
| Regioselectivity | Preference for reaction at a particular position. rsc.org | Machine learning models, DFT calculations of local reactivity descriptors. rsc.orgoptibrium.com |
| Stereoselectivity | Preference for the formation of a specific stereoisomer. | FMO theory, Transition state modeling. wikipedia.orgrsc.org |
Reaction Mechanism Elucidation Through Transition State Calculations
The elucidation of reaction mechanisms is a key area where computational chemistry provides invaluable insights. By calculating the energies of reactants, products, and, most importantly, transition states, chemists can map out the entire energy profile of a reaction. A transition state is the highest energy point along the reaction coordinate, and its structure and energy determine the reaction rate.
Computational tools can be used to locate and characterize transition state structures. youtube.com These calculations are computationally intensive but provide a detailed understanding of the bond-forming and bond-breaking processes that occur during a chemical transformation. For example, in the study of pyrazole alkylation catalyzed by basic mesoporous materials, the reaction mechanism was clarified using a computational approach. researchgate.net
The Curtin–Hammett principle, which relates the difference in Gibbs free energy of competing transition states to the product ratio, is often used to rationalize and predict selectivity. nih.gov By calculating the energies of the transition states leading to different products, it is possible to predict which product will be formed preferentially. This approach has been applied to a wide range of organic reactions.
Table 4: Key Concepts in Reaction Mechanism Elucidation
| Concept | Description | Application |
| Transition State | The highest energy structure along the reaction pathway. | Determining the activation energy and reaction rate. |
| Reaction Profile | A plot of energy versus the reaction coordinate. | Visualizing the energetic pathway from reactants to products. |
| Transition State Calculation | A computational method to find the geometry and energy of the transition state. | Understanding the detailed mechanism of a reaction. |
Analysis of Non-Covalent Interactions and Conformational Landscapes
Non-covalent interactions (NCIs), although weaker than covalent bonds, play a crucial role in determining the three-dimensional structure and properties of molecules. These interactions include hydrogen bonds, halogen bonds, and π-π stacking. mdpi.com The iodine atom in this compound can participate in halogen bonding, a directional interaction between a halogen atom and a Lewis base.
Computational methods, such as DFT and NCI analysis, can be used to visualize and quantify these weak interactions. mdpi.com For example, the analysis of the Hirshfeld surface can reveal the presence and relative importance of different non-covalent contacts in a crystal structure. nih.gov Such analyses have been used to study halogen bonding in iodo-perfluorocarbons and π-π interactions in oxadiazole systems. mdpi.comrsc.org
The conformational landscape of a molecule describes the different spatial arrangements of its atoms that can be interconverted by rotation about single bonds. nih.gov For a molecule with a flexible alkyl chain like this compound, understanding its conformational preferences is important. Computational tools can be used to perform a conformational analysis, identifying the low-energy conformers that are most likely to be populated at a given temperature. nih.gov This information is crucial for understanding how the molecule might interact with other molecules, such as in a biological system or during a chemical reaction.
Table 5: Types of Non-Covalent Interactions and Conformational Analysis
| Concept | Description | Relevance to N-Alkyl Iodopyrazoles |
| Halogen Bonding | A non-covalent interaction involving a halogen atom as an electrophilic species. | The iodine atom can act as a halogen bond donor. |
| π-π Stacking | An attractive interaction between aromatic rings. | The pyrazole ring can participate in π-π stacking. |
| Conformational Analysis | The study of the different conformations of a molecule and their relative energies. nih.gov | Important for understanding the flexibility of the pentyl chain and its influence on molecular properties. |
Advanced Spectroscopic and Structural Characterization Techniques for N Alkyl Functionalized Pyrazoles
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural analysis of N-alkylated pyrazoles in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides an unambiguous assignment of all proton (¹H) and carbon (¹³C) signals, confirming the molecular structure and substitution pattern.
For a molecule like 3-iodo-1-pentyl-1H-pyrazole, 1D NMR spectra (¹H and ¹³C) offer the initial overview of the chemical environment of the nuclei. The ¹H NMR spectrum would show distinct signals for the two protons on the pyrazole (B372694) ring and the protons of the N-pentyl group. The ¹³C NMR spectrum would similarly display unique resonances for each carbon atom in the molecule.
To establish connectivity and resolve any signal overlap, a series of 2D NMR experiments are employed:
COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H spin-spin couplings, which are crucial for identifying adjacent protons. libretexts.org For the pentyl group, COSY would show correlations between the CH₂ protons, tracing the chain from the nitrogen attachment point to the terminal methyl group. It would also confirm the relationship between the two protons on the pyrazole ring, if they are coupled.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. It is an essential tool for assigning the carbon signals based on the already assigned proton signals.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of their through-bond connectivity. libretexts.orgmdpi.com In the context of N-alkylated pyrazoles, NOESY can provide conformational information by showing through-space correlations between the protons of the pentyl group and the protons on the pyrazole ring, particularly the H5 proton.
Table 1: Expected ¹H and ¹³C NMR Chemical Shift Assignments for this compound
| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key 2D NMR Correlations |
| H4 | ~6.3 | ~110 | COSY: H5; HMBC: C3, C5 |
| H5 | ~7.5 | ~135 | COSY: H4; HMBC: C3, C4, N-CH₂ |
| N-CH₂ | ~4.1 | ~52 | COSY: N-CH₂-CH₂; HMBC: C5, C(N-CH₂-CH₂) |
| N-(CH₂)ₙ- | ~1.2-1.9 | ~22-30 | COSY: Adjacent CH₂ groups |
| -CH₃ | ~0.9 | ~14 | COSY: Terminal CH₂ |
| C3 | - | ~95 | HMBC: H4, H5, N-CH₂ |
| C4 | - | ~110 | HMBC: H4, H5 |
| C5 | - | ~135 | HMBC: H4, H5, N-CH₂ |
Note: Chemical shift values are approximate and can vary based on solvent and experimental conditions.
For N-alkylation of pyrazoles, the primary challenge is determining which of the two ring nitrogen atoms has been functionalized. NMR, particularly the HMBC experiment, provides a definitive solution. As mentioned, the observation of a three-bond correlation between the methylene (B1212753) protons of the pentyl group (N-CH₂) and the C5 carbon of the pyrazole ring is conclusive evidence for N1-alkylation. Conversely, a correlation to the C3 carbon would indicate N2-alkylation. Numerous studies on N-substituted pyrazoles and related heterocycles have established this method as a reliable tool for regiochemical assignment. beilstein-journals.orgnih.gov
In cases where stereocenters are present, NOESY experiments are critical for determining relative stereochemistry by measuring through-space proton-proton distances. mdpi.com For this compound, which is achiral, this specific application is not relevant, but it is a vital tool for more complex substituted pyrazoles.
Mass Spectrometry for Molecular Ion Identification and Fragmentation Pathway Analysis
Mass spectrometry (MS) is an essential technique for determining the molecular weight of this compound and for gaining structural information through the analysis of its fragmentation patterns. nih.gov
Upon ionization, typically by electron impact (EI) or electrospray ionization (ESI), the molecule will generate a molecular ion ([M]⁺• or [M+H]⁺). For this compound (C₈H₁₃IN₂), the exact mass of the molecular ion provides a direct confirmation of its elemental composition.
The fragmentation of the molecular ion provides a roadmap of the molecule's structure. Common fragmentation pathways for N-alkyl pyrazoles involve the cleavage of bonds within the alkyl substituent and the pyrazole ring itself. researchgate.netresearchgate.net
Key expected fragmentation pathways include:
Loss of the pentyl group: Cleavage of the N-C bond can result in the loss of a pentyl radical (•C₅H₁₁) or a pentene molecule (C₅H₁₀), leading to significant fragment ions.
Alpha-cleavage: Fragmentation of the pentyl chain, particularly cleavage at the bond beta to the nitrogen atom, is a common pathway.
Loss of Iodine: The C-I bond can cleave to release an iodine radical (•I) or an iodine atom.
Ring Cleavage: The pyrazole ring itself can undergo cleavage, often initiated by the loss of stable neutral molecules like HCN. researchgate.net
Table 2: Predicted Mass Spectrometry Fragments for this compound
| m/z Value (Nominal) | Possible Fragment | Description |
| 276 | [C₈H₁₃IN₂]⁺• | Molecular Ion |
| 205 | [C₃H₂IN₂]⁺ | Loss of pentyl radical (•C₅H₁₁) |
| 149 | [C₈H₁₃N₂]⁺ | Loss of iodine radical (•I) |
| 81 | [C₅H₉N₂]⁺ | Fragment from pentyl group and ring nitrogens |
| 71 | [C₅H₁₁]⁺ | Pentyl cation |
| 68 | [C₃H₄N₂]⁺• | Pyrazole radical cation |
X-ray Crystallography for Precise Solid-State Structural Determination
Single-crystal X-ray crystallography offers the most definitive structural information, providing a precise three-dimensional map of the atomic positions in the solid state. This technique is invaluable for unambiguously confirming the regiochemistry of N-alkylation and for characterizing intermolecular interactions that govern the crystal packing. researchgate.netacs.orgnih.gov
For this compound, a successful crystal structure determination would yield precise data on:
Bond Lengths and Angles: Accurate measurements of all bond lengths (e.g., C-I, C-N, N-N, C=C) and angles within the molecule.
Conformation: The exact conformation of the pentyl chain relative to the planar pyrazole ring.
Planarity: Confirmation of the planarity of the pyrazole ring.
Intermolecular Interactions: Identification of weak interactions such as hydrogen bonds (if any), van der Waals forces, and potential halogen bonding involving the iodine atom, which can influence how the molecules arrange themselves in the crystal lattice. mdpi.com
The crystallographic data serves as the ultimate benchmark for confirming the structural assignments made by other spectroscopic methods like NMR. nih.gov
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. researchgate.netyoutube.comtum.de For this compound, the spectra would be dominated by vibrations associated with the pyrazole ring and the pentyl chain.
Key expected vibrational modes include:
C-H Stretching: Aliphatic C-H stretches from the pentyl group are expected in the 2850–3000 cm⁻¹ region. Aromatic C-H stretches from the pyrazole ring would appear slightly higher, around 3000–3100 cm⁻¹.
C=C and C=N Stretching: Vibrations from the pyrazole ring's double bonds typically appear in the 1400–1650 cm⁻¹ region.
CH₂/CH₃ Bending: Scissoring, wagging, and rocking vibrations of the methylene and methyl groups of the pentyl chain occur in the 1350–1470 cm⁻¹ range. libretexts.org
C-I Stretching: The carbon-iodine bond stretch is expected to produce a weak to medium intensity band in the far-infrared region, typically around 500–600 cm⁻¹.
Table 3: Characteristic Vibrational Frequencies for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3000 - 3100 | C-H Stretch | Pyrazole Ring |
| 2850 - 3000 | C-H Stretch | Pentyl Group (Aliphatic) |
| 1400 - 1650 | C=C, C=N Stretch | Pyrazole Ring |
| 1350 - 1470 | C-H Bend | Pentyl Group (CH₂, CH₃) |
| 500 - 600 | C-I Stretch | Iodo Group |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Characterization
UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons from lower to higher energy orbitals. For aromatic and heterocyclic compounds like pyrazole, the primary electronic transitions observed are π → π* and n → π*. jopir.inscispace.com
The pyrazole ring is the primary chromophore in this compound. The π → π* transitions, which are typically high in intensity, arise from the excitation of electrons within the conjugated π-system of the ring. The n → π* transitions, usually weaker, involve the promotion of a non-bonding electron from one of the nitrogen lone pairs into an anti-bonding π* orbital.
The presence of substituents modifies the absorption profile:
Iodo Group: As a halogen, the iodine atom acts as an auxochrome. Its lone pair electrons can interact with the pyrazole π-system, typically causing a bathochromic (red) shift, moving the absorption maximum (λₘₐₓ) to a longer wavelength.
Pentyl Group: The alkyl group has a minor electronic effect, generally causing a small red shift.
The UV-Vis spectrum provides a characteristic fingerprint of the electronic structure of the molecule. scispace.com
Table 4: Expected Electronic Transitions for this compound
| Transition Type | Typical Wavelength Range (nm) | Description |
| π → π | 200 - 280 | High-intensity absorption from the conjugated pyrazole ring system. |
| n → π | 250 - 320 | Low-intensity absorption involving nitrogen lone-pair electrons. |
Applications of N Alkyl Functionalized Pyrazoles in Chemical Sciences Excluding Biomedical and Therapeutic
Role as Ligands in Homogeneous and Heterogeneous Catalysis
N-alkyl pyrazoles, including structures analogous to 3-iodo-1-pentyl-1H-pyrazole, are recognized for their ability to act as effective ligands in both homogeneous and heterogeneous catalysis. The nitrogen atoms in the pyrazole (B372694) ring possess lone pairs of electrons that can coordinate with transition metals, forming stable metal complexes that can catalyze a variety of chemical transformations.
The design of ligand systems is crucial for modulating the properties of transition metal catalysts, such as their activity, selectivity, and stability. N-alkyl pyrazoles are versatile in this regard due to the ease with which their steric and electronic properties can be tuned. The N-pentyl group in this compound, for instance, provides steric bulk and influences the solubility of the resulting metal complex. The iodine atom at the C3 position can also be leveraged for further functionalization to create more complex, multidentate ligand systems.
These pyrazole-based ligands have been successfully employed in the formation of palladium complexes, which are widely used in cross-coupling reactions. For example, bulky pyrazole-based ligands have been synthesized and used to create bis(pyrazolyl)palladium(II) complexes. The steric bulk of the ligands has been shown to enhance the catalytic activities in Suzuki-Miyaura cross-coupling reactions. The design of such ligands can lead to the formation of either monomeric or dimeric palladium complexes depending on the reaction solvent, with the monomeric complexes often being thermodynamically more stable.
Table 1: Examples of N-Alkyl Pyrazole Ligands in Transition Metal Catalysis
| Ligand Type | Metal | Catalytic Application | Reference |
| Bulky bis(pyrazolyl) ligands | Palladium | Suzuki-Miyaura cross-coupling | |
| Pyridylpyrazole ligands | Palladium | Apparent allyl rotation studies | |
| N,O-Hybrid pyrazole ligands | Zinc, Cadmium, Mercury | Structural studies | |
| Sulfanyl-substituted pyrazoles | Palladium, Platinum | Anticancer activity studies |
The synthesis of these ligand-metal complexes often involves the reaction of the N-alkyl pyrazole derivative with a suitable metal salt. The resulting complexes are then characterized to understand their coordination geometry and electronic properties, which are critical for their catalytic performance.
The catalytic cycle of a transition metal-catalyzed reaction typically involves several key steps: oxidative addition, transmetalation, and reductive elimination. Pyrazole-based ligands play a significant role in each of these steps. In the context of palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, the pyrazole ligand stabilizes the active Pd(0) species and facilitates the oxidative addition of the aryl halide.
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle with a palladium(0)/palladium(II) intermediate. The pyrazole ligand, being an N-donor, influences the electron density at the metal center, which in turn affects the rates of the elementary steps in the catalytic cycle. For instance, more electron-donating ligands can accelerate the oxidative addition step. The steric hindrance provided by substituents like the N-pentyl group can promote the reductive elimination step, leading to faster catalyst turnover.
Building Blocks and Synthetic Intermediates for Complex Organic Molecules
The presence of the reactive iodine atom makes this compound a valuable synthetic intermediate for the construction of more complex organic molecules, particularly other heterocyclic systems. The C-I bond can be readily functionalized through various cross-coupling reactions, allowing for the introduction of a wide range of substituents.
Pyrazolo[3,4-d]pyrimidines and pyrazolo[3,4-b]pyridines are fused heterocyclic systems with significant applications in medicinal chemistry and materials science. N-alkyl-3-iodopyrazoles serve as key precursors for the synthesis of these bicyclic structures.
The synthesis of pyrazolo[3,4-d]pyrimidines can be achieved by reacting a 3-aminopyrazole (B16455) derivative with various reagents to construct the pyrimidine (B1678525) ring. While direct synthesis from this compound would require conversion of the iodo group to an amino group, followed by cyclization, alternative routes often involve building the pyrimidine ring onto a pre-functionalized pyrazole core. For instance, ortho-amino esters of pyrazoles can be cyclized with nitriles to form pyrazolo[3,4-d]pyrimidin-4(5H)-ones. The this compound can be a precursor to such an ortho-amino ester through a series of functional group transformations.
Similarly, pyrazolo[3,4-b]pyridines can be synthesized from aminopyrazole precursors. One common method involves the cyclization of a 5-aminopyrazole with an α,β-unsaturated ketone. The this compound could be converted to the corresponding 3-aminopyrazole, which could then undergo this cyclization. Another approach involves the reaction of a 3-amino-1H-pyrazolo[3,4-b]pyridine derivative with other reagents to further elaborate the heterocyclic system. The synthesis of these fused systems often relies on the strategic functionalization of the initial pyrazole ring.
Table 2: General Synthetic Strategies for Fused Pyrazoles
| Target Heterocycle | Pyrazole Precursor | Key Reaction |
| Pyrazolo[3,4-d]pyrimidine | 3-Amino-4-cyanopyrazole | Cyclization with formic acid |
| Pyrazolo[3,4-d]pyrimidine | Ortho-amino ester of pyrazole | Cyclization with nitriles |
| Pyrazolo[3,4-b]pyridine | 5-Aminopyrazole | Cyclization with α,β-unsaturated ketone |
| Pyrazolo[3,4-b]pyridine | 3-Amino-1H-pyrazolo[3,4-b]pyridine | Further heterocyclization |
Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a one-pot fashion to form a complex product, incorporating most of the atoms of the starting materials. N-alkyl-3-iodopyrazoles can serve as versatile scaffolds in MCRs. The iodo group provides a handle for post-MCR modifications via cross-coupling reactions, further increasing the molecular diversity of the products.
While specific MCRs involving this compound are not extensively documented, the general reactivity of iodopyrazoles suggests their potential in this area. For example, iodine-catalyzed multicomponent reactions have been developed for the synthesis of complex heterocyclic systems, where an iodinated intermediate is proposed. Such methodologies could potentially be adapted for use with this compound to generate diverse molecular libraries.
Development of Advanced Materials and Functional Molecules
The unique combination of a polar pyrazole ring, a nonpolar pentyl chain, and a reactive iodo group makes this compound an interesting candidate for the development of advanced materials and functional molecules with tailored properties.
N-alkyl pyrazole derivatives have been investigated for their potential in various material science applications. For instance, they have been studied as corrosion inhibitors for metals. The pyrazole ring can adsorb onto the metal surface through its nitrogen atoms, forming a protective layer that prevents corrosion. The long alkyl chain, such as the pentyl group, can enhance this protective effect by creating a hydrophobic barrier. Studies have shown that the inhibition efficiency of pyrazole derivatives is dependent on their concentration and molecular structure.
Furthermore, pyrazole-based compounds are being explored for their applications in organic electronics , such as in organic light-emitting diodes (OLEDs). The photophysical properties of pyrazole derivatives can be tuned by introducing different substituents, making them suitable for use as emitter or host materials in OLED devices. The conjugation within the pyrazole ring and its connection to other aromatic systems can lead to materials with desirable fluorescence properties. While the direct application of this compound in OLEDs is not reported, its potential as a building block for more complex, functional dyes is plausible through functionalization at the iodo position.
Finally, N-alkyl pyrazoles are also being investigated as components of energetic materials . The high nitrogen content of the pyrazole ring contributes to a high heat of formation, which is a desirable characteristic for energetic compounds. The introduction of various functional groups can be used to fine-tune the energetic properties and sensitivity of these materials.
Components in Optoelectronic Materials (e.g., OLEDs)
The pyrazole scaffold is a subject of interest in the design of novel materials for optoelectronic applications, such as Organic Light-Emitting Diodes (OLEDs). arkat-usa.orgresearchgate.net While research on this compound in this area is not extensively detailed in available literature, the fundamental properties of N-alkylated pyrazole derivatives make them suitable candidates for such applications. Pyrazole-containing molecules can be incorporated into polyconjugated systems, which are essential for the electronic properties of materials used in OLEDs. researchgate.net
The design of host materials for efficient green and blue phosphorescent OLEDs has utilized iodo-substituted heterocyclic precursors, demonstrating the utility of halogenated intermediates in synthesizing complex molecules for optoelectronics. nih.gov The N-alkylation of the pyrazole ring allows for fine-tuning of solubility and morphological properties of the resulting materials, which is crucial for their processing and performance in thin-film devices. The combination of the aromatic pyrazole core, which can facilitate charge transport, and the tunable N-alkyl substituent makes these compounds promising building blocks for the development of new functional materials in optoelectronics. researchgate.net
| Compound Type | Precursor Example | Application/Role in OLEDs | Reference |
|---|---|---|---|
| Pyrazole Scaffolds | General Substituted Pyrazoles | Used in the design of new OLED materials. arkat-usa.orgresearchgate.net | arkat-usa.orgresearchgate.net |
| Iodo-Carbazole Derivative | 3-Iodo-9H-carbazole | Intermediate for synthesizing host materials for phosphorescent OLEDs. nih.gov | nih.gov |
| Pyrazolyl-Substituted Molecules | Polyconjugated molecules with pyrazole units | Investigated for general optoelectronic applications. researchgate.net | researchgate.net |
Precursors for Energetic Materials
The pyrazole ring is a foundational structure in the field of energetic materials due to its high nitrogen content and thermal stability, which can lead to a high heat of formation. mdpi.comnih.gov N-functionalization is a key strategy for developing novel high-energy-density materials (HEDMs). mdpi.comresearchgate.net Nitrated pyrazole derivatives, in particular, have garnered significant attention as potential explosives, propellants, and pyrotechnics. mdpi.comnih.gov
Compounds like this compound can be considered precursors in this context. The iodo- group serves as a versatile leaving group, allowing for further chemical modifications, such as the introduction of nitro (—NO₂) or nitramino (—NHNO₂) functionalities, which are essential for energetic properties. nih.gov The N-pentyl group (an N-alkyl chain) influences the physical properties of the molecule, such as its density and melting point, which are critical for practical applications.
Research has demonstrated that N-functionalization of pyrazole backbones can lead to compounds with excellent detonation properties, sometimes comparable to or exceeding those of conventional explosives like RDX. researchgate.netnih.gov The synthesis of these materials often involves the functionalization of a pre-existing pyrazole core, highlighting the role of intermediates like halogenated N-alkyl pyrazoles. nih.gov
| Compound Class | Example Compound | Calculated Detonation Velocity (m s⁻¹) | Calculated Detonation Pressure (GPa) | Reference |
|---|---|---|---|---|
| Neutral DNPP Derivatives | N-functionalized 3,6-dinitropyrazolo[4,3-c]pyrazole | 7819–9364 | 27.1–41.5 | researchgate.net |
| Pyrazole-Derived Energetic Salt | Hydroxylammonium salt of a dinitromethyl-pyrazole | 8700 | Not specified | nih.gov |
| Isomeric Pyrazole-Tetrazole Hybrid | Nitramine derivative (H₃NANP-5T) | 8846 | 33.2 | rsc.org |
| Energetic Salt of Pyrazole-Tetrazole Hybrid | Energetic salt of H₃NANP-5T | 9414 | 34.5 | rsc.org |
Contributions to Agrochemical Research as Chemical Scaffolds
Pyrazole derivatives are prevalent in agrochemical research, forming the core structure of many commercial fungicides, insecticides, and herbicides. chemimpex.comnih.govnih.gov The pyrazole ring acts as a versatile chemical scaffold, allowing for the introduction of various functional groups at different positions to optimize biological activity against specific pests, weeds, or plant pathogens. researchgate.net
The compound 3-iodo-1H-pyrazole, a precursor to this compound, is identified as a key intermediate in the synthesis of agrochemicals, particularly fungicides and herbicides. chemimpex.com The iodination at the 3-position provides a reactive site for further synthetic transformations. The subsequent N-alkylation to introduce the pentyl group is also a significant step, as direct N-alkylation of pyrazoles is an important method for producing derivatives with insecticidal properties. nih.gov For instance, pyrazole-carboxamide fungicides like bixafen (B1247100) demonstrate the commercial success of this chemical class in crop protection. nih.gov The functionalization of the pyrazole core, such as the introduction of difluoromethyl groups, has also proven valuable for creating effective fungicides. nih.gov
| Pyrazole Derivative Type | Example Application/Compound | Function | Reference |
|---|---|---|---|
| 3-Iodo-1H-pyrazole | Intermediate in synthesis | Fungicides and Herbicides. chemimpex.com | chemimpex.com |
| N-Alkylated Pyrazoles | α-pyrazole ketone derivatives | Insecticides. nih.gov | nih.gov |
| Difluoromethyl-substituted Pyrazoles | General scaffold | Fungicides. nih.gov | nih.gov |
| Pyrazole-Carboxamides | Bixafen | Fungicide for cereal and rapeseed crops. nih.gov | nih.gov |
Future Research Directions and Unexplored Avenues for 3 Iodo 1 Pentyl 1h Pyrazole
Exploration of Novel Synthetic Methodologies and Reactivity Profiles
The development of efficient and innovative synthetic routes is fundamental to advancing the study of 3-iodo-1-pentyl-1H-pyrazole. While classical methods for pyrazole (B372694) synthesis exist, future work should concentrate on more sophisticated and versatile approaches.
Multicomponent Reactions (MCRs): MCRs offer a powerful strategy for the one-pot synthesis of complex molecules, enhancing efficiency by reducing the number of synthetic steps and purification processes. mdpi.com Future research could design a multicomponent reaction that directly assembles the this compound core from simple, readily available starting materials.
Novel Iodination Reagents: Exploring alternative iodinating agents could lead to greener and more efficient syntheses. A recent study demonstrated a method using in-situ generated nitrogen triiodide for the C–I bond formation on pyrazole derivatives, presenting a potentially rapid and inexpensive alternative to traditional reagents like N-iodosuccinimide. sciforum.net Applying such novel reagents to the synthesis of this compound could offer significant advantages.
Cascade Reactions: Iodine-promoted cascade reactions have been developed for synthesizing functionalized pyrazoles from 1,3-dicarbonyl compounds. rsc.org Investigating similar cascade strategies could provide a highly efficient route to this compound and its derivatives under mild conditions.
Beyond its synthesis, the reactivity profile of the C-I bond is a rich area for exploration. The iodine atom serves as a versatile synthetic handle for post-functionalization, primarily through cross-coupling reactions.
Expanded Cross-Coupling Reactions: While Sonogashira cross-coupling of 3-iodo-1H-pyrazole derivatives has been successfully demonstrated, a significant opportunity exists to explore a broader range of palladium-catalyzed and other transition-metal-catalyzed reactions. arkat-usa.orgresearchgate.net Future studies should systematically investigate Suzuki, Stille, Heck, and Buchwald-Hartwig couplings to attach diverse functional groups at the 3-position, thereby creating a library of novel compounds.
Table 1: Proposed Synthetic Methodologies for Investigation
| Methodology | Potential Reagents | Key Advantages |
|---|---|---|
| Multicomponent Reaction | Pentylhydrazine, an iodinated 1,3-dicarbonyl equivalent, etc. | High atom economy, step efficiency, rapid library generation. |
| Novel Iodination | 1-pentyl-1H-pyrazole, Nitrogen Triiodide (in-situ) | Green chemistry, potentially lower cost, mild reaction conditions. sciforum.net |
| Cascade Cyclization | 1,3-dicarbonyl compounds, pentylhydrazine, iodine | High efficiency, formation of multiple bonds in one pot. rsc.org |
| Expanded Cross-Coupling | This compound, various boronic acids, organostannanes, alkenes | Access to diverse chemical space, creation of novel derivatives. |
Integration into Flow Chemistry and Automated Synthesis Platforms
To accelerate research and enable larger-scale production, the integration of synthetic routes for this compound into modern automated platforms is a critical next step.
Continuous-Flow Synthesis: Flow chemistry offers enhanced safety, better heat and mass transfer, and improved reproducibility compared to batch processes. Researchers have successfully applied continuous-flow processes for the synthesis of other substituted pyrazoles. nih.gov A key future direction would be to adapt the synthesis of this compound to a flow reactor. This would involve optimizing reaction conditions (temperature, pressure, residence time) for each step, from the initial pyrazole formation to the final iodination, enabling safe, efficient, and scalable production.
Automated Library Synthesis: The this compound scaffold is an ideal candidate for automated library synthesis. researchgate.net By integrating a flow reactor that produces the core molecule with downstream automated platforms performing various cross-coupling reactions in parallel, vast libraries of derivatives could be rapidly generated. This high-throughput approach would be invaluable for screening new materials or other functional molecules.
Advanced Theoretical Modeling for Predictive Chemical Design
Computational chemistry and theoretical modeling are indispensable tools for modern chemical research. Applying these methods to this compound can provide deep mechanistic insights and guide experimental work.
Reaction Mechanism Elucidation: Density Functional Theory (DFT) calculations can be used to model the transition states and reaction pathways for both the synthesis and subsequent functionalization of the molecule. This would allow for a deeper understanding of regioselectivity in iodination and the energetics of various cross-coupling reactions, enabling more rational optimization of reaction conditions.
Predictive Property Modeling: Theoretical models can predict the physicochemical, electronic, and optical properties of novel derivatives before they are synthesized. By computationally screening a virtual library of compounds derived from the this compound scaffold, researchers can prioritize synthetic targets with the most promising properties for specific applications, such as organic electronics.
Development of Sustainable and Eco-Friendly Approaches
Modern chemical synthesis places a strong emphasis on sustainability. Future research on this compound should prioritize the development of green chemistry protocols.
Aqueous Synthesis: Water is an ideal green solvent. Many synthetic methods for pyrazole derivatives have been successfully adapted to aqueous media, often using catalysts like molecular iodine or nanocomposites. thieme-connect.com Developing a water-based synthesis for this compound would significantly reduce the reliance on volatile and often toxic organic solvents.
Energy-Efficient Methods: The use of alternative energy sources like microwave irradiation or ultrasound has been shown to accelerate the synthesis of pyrazole derivatives, often leading to higher yields and shorter reaction times. mdpi.com Investigating these energy-efficient techniques for the synthesis of this compound could lead to more sustainable production methods.
Catalyst Development: Research into reusable, heterogeneous catalysts for both the pyrazole ring formation and subsequent cross-coupling reactions would be a significant step towards a more sustainable process, simplifying product purification and reducing chemical waste. thieme-connect.com
Discovery of New Non-Biological Applications
While pyrazole derivatives are widely studied for their biological activities, exploring non-biological applications of this compound could open up entirely new fields of research. nih.govnih.gov
Organic Electronics: Substituted pyrazoles have been investigated as components in the design of new Organic Light-Emitting Diode (OLED) materials. arkat-usa.orgresearchgate.net The this compound scaffold can be functionalized via cross-coupling to introduce chromophoric and electron-transporting groups. The pentyl chain can enhance solubility and processability, making these materials suitable for solution-based fabrication of electronic devices.
Transition Metal Ligands: Pyrazoles are known to act as effective ligands for transition metals. arkat-usa.orgresearchgate.net The specific substitution pattern of this compound could be exploited to design novel ligands for catalysis. The iodine atom could be replaced with another coordinating group, or the pyrazole itself could be used to create catalysts for a variety of organic transformations.
Photoswitches and Molecular Machines: Azo-functionalized pyrazoles have been noted for their potential use in photodynamic therapy and as photoswitches due to the long half-life of their E/Z isomers. sciforum.net The this compound could serve as a precursor to such photoswitchable molecules, with potential applications in smart materials and molecular machines.
Table 2: Potential Non-Biological Applications and Relevant Features
| Application Area | Key Structural Feature | Potential Role of the Compound |
|---|---|---|
| Organic Electronics (OLEDs) | C-I bond for functionalization, pentyl group for solubility | Precursor for synthesizing emissive or charge-transport materials. arkat-usa.orgresearchgate.net |
| Homogeneous Catalysis | Pyrazole nitrogen atoms, potential for C-I substitution | Scaffold for novel transition metal ligands. arkat-usa.orgresearchgate.net |
| Smart Materials | C-I bond as a handle for attaching photoactive groups | Intermediate for creating photoswitchable molecules. sciforum.net |
Q & A
Basic Synthesis
Q: What are the most reliable synthetic routes for preparing 3-iodo-1-pentyl-1H-pyrazole? A: A robust method involves iodination of 1-pentyl-1H-pyrazole precursors followed by Sonogashira cross-coupling to introduce functional groups. For example, Mazeikaite et al. optimized the reaction using Pd(PPh₃)₂Cl₂/CuI catalysts in a triethylamine/THF system under inert conditions, achieving yields >70% after purification via column chromatography . Key steps include:
- Pre-iodination of the pyrazole core using N-iodosuccinimide (NIS) in dichloromethane.
- Coupling with alkynes or aryl halides under controlled temperature (60–80°C).
Advanced Synthesis
Q: How can researchers address low yields in cross-coupling reactions involving this compound? A: Contradictions in yield often arise from catalyst deactivation or competing side reactions . Methodological improvements include:
- Screening alternative catalysts (e.g., Pd(OAc)₂ with bulky phosphine ligands) to enhance stability .
- Solvent optimization: Replacing THF with DMA or DMF improves solubility of iodinated intermediates .
- Monitoring reaction progress via TLC or HPLC to identify byproducts early .
Basic Characterization
Q: What analytical techniques are critical for confirming the structure of this compound? A: X-ray crystallography (e.g., single-crystal analysis) provides definitive proof of regiochemistry, as demonstrated for related iodopyrazoles by Zhang et al. . Complementary methods:
- ¹H/¹³C NMR : Key signals include the pyrazole C3-iodine coupling (δ ~140–150 ppm in ¹³C) and pentyl chain protons (δ 0.8–1.6 ppm in ¹H) .
- HRMS : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 293.0124 for C₈H₁₂IN₂) .
Advanced Characterization
Q: How to resolve overlapping NMR signals in iodopyrazole derivatives? A: Use 2D NMR techniques (e.g., HSQC, HMBC) to assign ambiguous peaks. For example:
- HMBC correlations between the pyrazole C3 iodine and adjacent protons clarify substitution patterns .
- Variable-temperature NMR reduces signal broadening caused by dynamic processes (e.g., hindered rotation of the pentyl chain) .
Mechanistic Studies
Q: How to design experiments probing the reactivity of this compound in cross-coupling reactions? A: Kinetic studies (e.g., monitoring reaction rates under varying Pd concentrations) and DFT calculations (e.g., analyzing transition states for oxidative addition) are key. Evidence from iodine-catalyzed multicomponent syntheses suggests that electron-withdrawing substituents accelerate oxidative addition steps .
Data Contradictions
Q: How to address discrepancies in reported bioactivity data for iodopyrazole derivatives? A: Contradictions often stem from purity issues or assay variability . Mitigation strategies:
- HPLC purity validation (>95% by area) before biological testing .
- Standardize assay conditions (e.g., cell line selection, solvent controls) across studies. For example, Tobiishi et al. noted that fluorinated analogs (e.g., 4-fluorophenyl derivatives) exhibit enhanced metabolic stability, which may explain potency variations .
Structure-Activity Relationship (SAR) Studies
Q: How to design SAR studies for this compound in pharmacological contexts? A: Focus on systematic substituent variation :
- Replace the pentyl chain with branched or cyclic analogs to assess lipophilicity effects (e.g., 3-methylbenzyl derivatives in ) .
- Introduce electron-deficient aryl groups at the C5 position to modulate binding affinity, as seen in kinase inhibitor templates .
Stability and Storage
Q: What are the optimal storage conditions to prevent degradation of this compound? A: Store in amber vials under argon at –20°C to minimize light-induced deiodination and oxidation. Purity checks via ¹H NMR (monitoring for disappearance of the C3 proton signal) are recommended every 6 months .
Computational Modeling
Q: How can DFT calculations guide the design of iodopyrazole-based ligands? A: Electrostatic potential maps identify nucleophilic/electrophilic sites. For example, DFT studies on analogous pyrazoles revealed that iodine’s σ-hole enhances halogen bonding with protein targets (e.g., kinase ATP pockets) .
Safety and Handling
Q: What safety protocols are essential when handling this compound? A: Use glove boxes for air-sensitive reactions and fume hoods to avoid inhalation. Safety data from related compounds (e.g., 3-methyl-1H-pyrazole derivatives) indicate acute toxicity (LD50 ~200 mg/kg in rodents), necessitating PPE and waste neutralization protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
